![molecular formula C26H16Cl2O2S B12564291 [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] CAS No. 167406-92-0](/img/structure/B12564291.png)
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] is a complex organic compound characterized by its unique structure, which includes sulfanediyl and phenylene groups linked to chlorophenyl methanone units
Méthodes De Préparation
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,1-phenylene diisothiocyanate with 2-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] can be compared with similar compounds such as:
4-Chloro-4’-hydroxybenzophenone: This compound shares structural similarities but lacks the sulfanediyl linkage.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Although structurally different, it is used in similar applications, particularly in the synthesis of complex molecules. The uniqueness of [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
167406-92-0 |
|---|---|
Formule moléculaire |
C26H16Cl2O2S |
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
[4-[4-(2-chlorobenzoyl)phenyl]sulfanylphenyl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C26H16Cl2O2S/c27-23-7-3-1-5-21(23)25(29)17-9-13-19(14-10-17)31-20-15-11-18(12-16-20)26(30)22-6-2-4-8-24(22)28/h1-16H |
Clé InChI |
OUNJSNDGBHCRDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)C(=O)C4=CC=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
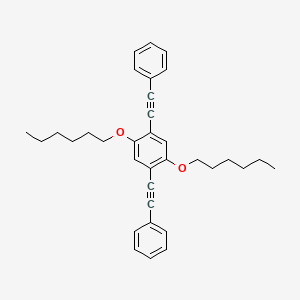
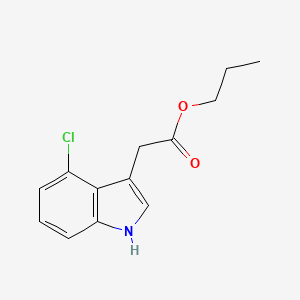
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)

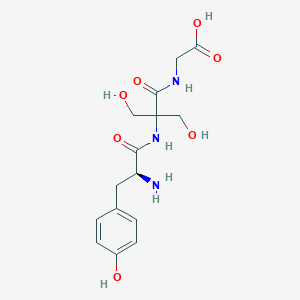

![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
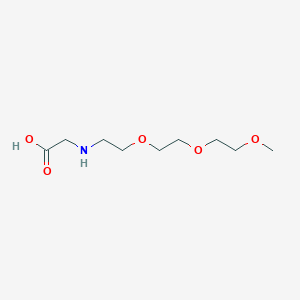

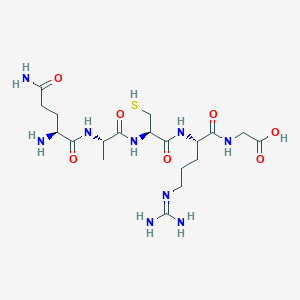

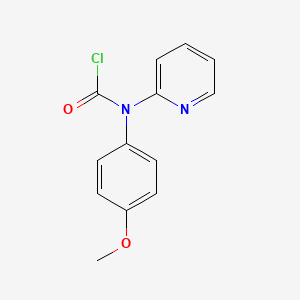
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
